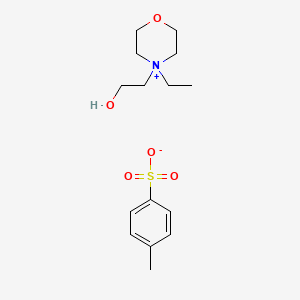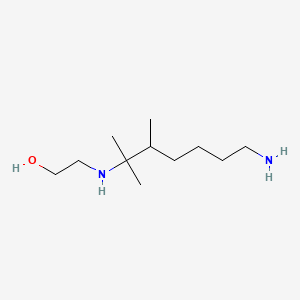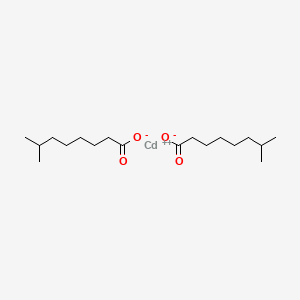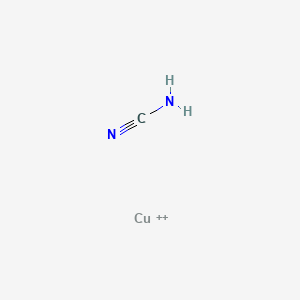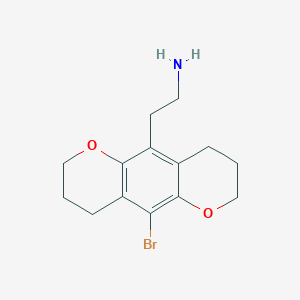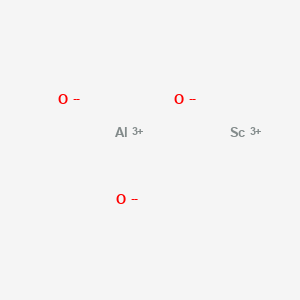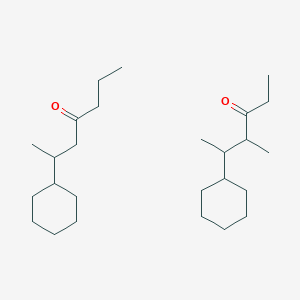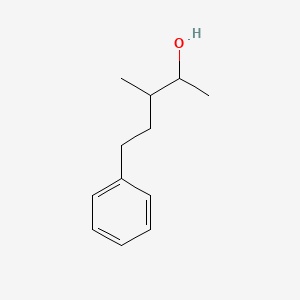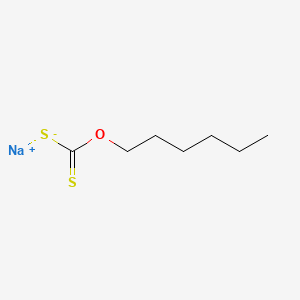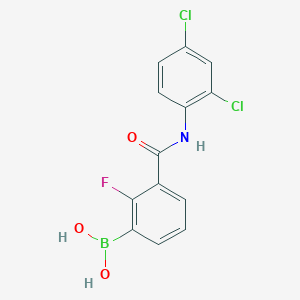
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, which makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 2,4-dichloroaniline with 2-fluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki–Miyaura coupling.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 2-Fluorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both the 2,4-dichlorophenyl and 2-fluorobenzene moieties, which impart distinct electronic and steric properties. These properties make it particularly effective in specific Suzuki–Miyaura coupling reactions, offering advantages in terms of reactivity and selectivity compared to other boronic acids.
Propiedades
Fórmula molecular |
C13H9BCl2FNO3 |
|---|---|
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
[3-[(2,4-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-7-4-5-11(10(16)6-7)18-13(19)8-2-1-3-9(12(8)17)14(20)21/h1-6,20-21H,(H,18,19) |
Clave InChI |
GGUBDPKVAKOIQE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


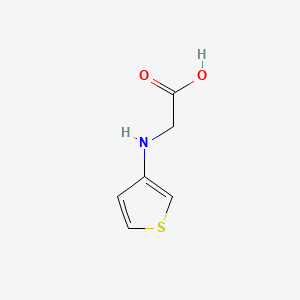
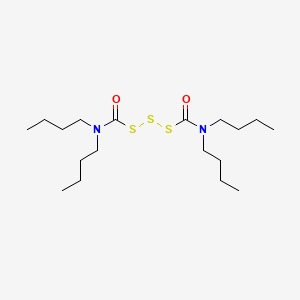
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

